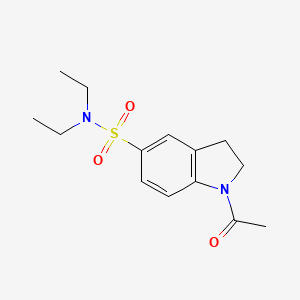![molecular formula C20H16ClNO2 B5796128 N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide, also known as ML167, is a small molecule inhibitor that has been developed for its potential therapeutic use in treating various diseases. The compound is known to have a high affinity for the protein target, and its unique chemical structure makes it a promising candidate for drug development.
Wirkmechanismus
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide is a selective inhibitor of the protein target, N-myristoyltransferase (NMT). NMT is an essential enzyme that plays a critical role in the post-translational modification of proteins. N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide binds to the active site of NMT, preventing it from carrying out its normal function. This inhibition of NMT activity leads to a decrease in the production of certain proteins, which in turn can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide are complex and depend on the specific disease or condition being treated. In cancer cells, N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide has been shown to induce cell death through a variety of mechanisms, including the inhibition of protein synthesis and the induction of apoptosis. In neurodegenerative diseases, N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide has been shown to have neuroprotective effects by reducing the accumulation of toxic proteins in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide for lab experiments is its high selectivity for NMT. This specificity allows researchers to target specific proteins and pathways, which can lead to a better understanding of disease mechanisms and potential therapeutic targets. However, the synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide is complex and time-consuming, which can limit its use in high-throughput screening assays.
Zukünftige Richtungen
There are many potential future directions for the development of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide and related compounds. One area of focus is the optimization of the compound's pharmacokinetic properties, which could improve its efficacy and reduce potential side effects. Another area of interest is the development of combination therapies that target multiple pathways, which could improve treatment outcomes for complex diseases such as cancer. Additionally, the use of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide in combination with other drugs or therapies, such as immunotherapy, could lead to new treatment strategies for a variety of diseases.
Synthesemethoden
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide involves a series of chemical reactions that begin with the reaction of 4-chlorophenol with 4-bromoanisole to produce 4-(4-chlorophenoxy)phenol. This intermediate is then reacted with 2-methylbenzoyl chloride to produce the final product, N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide. The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide is a complex process that requires careful attention to detail to ensure the purity and potency of the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. The compound has been shown to have activity against various types of cancer, including breast, lung, and pancreatic cancer. N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-14-4-2-3-5-19(14)20(23)22-16-8-12-18(13-9-16)24-17-10-6-15(21)7-11-17/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOVKKBLSOXSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)

![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)

![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)




![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)